molecular formula C12H23ClN2O4 B11725674 4-[(Tert-butoxy)carbonyl]-1-(2-carboxyethyl)piperazin-1-ium chloride

4-[(Tert-butoxy)carbonyl]-1-(2-carboxyethyl)piperazin-1-ium chloride

Cat. No.: B11725674
M. Wt: 294.77 g/mol
InChI Key: NLYNMXIPFLBLKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Tert-butoxy)carbonyl]-1-(2-carboxyethyl)piperazin-1-ium chloride is a chemical compound with the molecular formula C12H23ClN2O4 and a molecular weight of 294.78 . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a piperazine ring substituted with a tert-butoxycarbonyl group and a carboxyethyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tert-butoxy)carbonyl]-1-(2-carboxyethyl)piperazin-1-ium chloride typically involves the reaction of piperazine with tert-butyl chloroformate and subsequent carboxylation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the tert-butoxycarbonyl group . The carboxyethyl group is introduced through a carboxylation reaction, which can be achieved using carbon dioxide under pressure.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-[(Tert-butoxy)carbonyl]-1-(2-carboxyethyl)piperazin-1-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, aldehydes, and various substituted derivatives of the piperazine ring .

Scientific Research Applications

4-[(Tert-butoxy)carbonyl]-1-(2-carboxyethyl)piperazin-1-ium chloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 4-[(Tert-butoxy)carbonyl]-1-

Properties

Molecular Formula

C12H23ClN2O4

Molecular Weight

294.77 g/mol

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-ium-1-yl]propanoic acid;chloride

InChI

InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(17)14-8-6-13(7-9-14)5-4-10(15)16;/h4-9H2,1-3H3,(H,15,16);1H

InChI Key

NLYNMXIPFLBLKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC[NH+](CC1)CCC(=O)O.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.